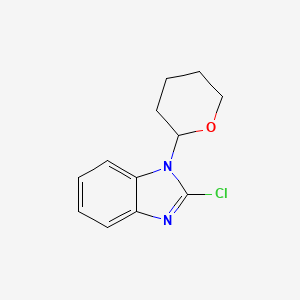
2-chloro-1-(oxan-2-yl)benzimidazole
Overview
Description
2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a benzimidazole core and a tetrahydropyran ring, makes it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(oxan-2-yl)benzimidazole typically involves the reaction of 2-chlorobenzimidazole with tetrahydropyran under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of tetrahydropyran-substituted benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(oxan-2-yl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole is unique due to its specific combination of a benzimidazole core and a tetrahydropyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-1-(oxan-2-yl)benzimidazole |
InChI |
InChI=1S/C12H13ClN2O/c13-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 |
InChI Key |
GJCNWQGFJJIYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 8-methoxy-11-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxylate](/img/structure/B8571446.png)
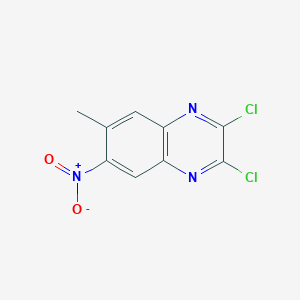
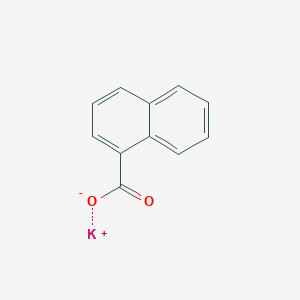
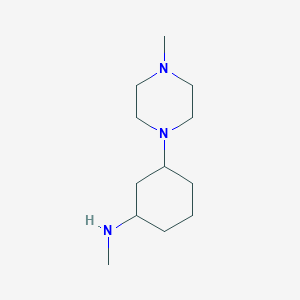
![(4S)-4-benzyl-3-[2-(2-methoxyphenyl)acetyl]-oxazolidin-2-one](/img/structure/B8571483.png)
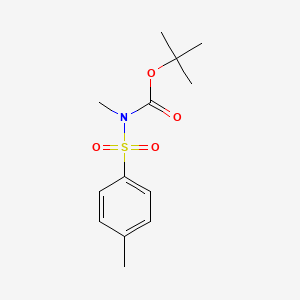
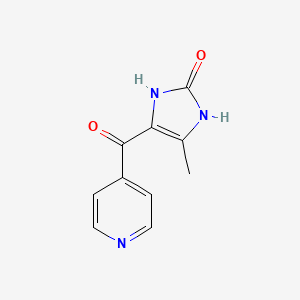
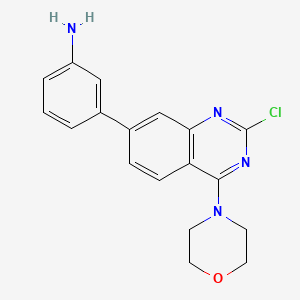
![Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester](/img/structure/B8571506.png)
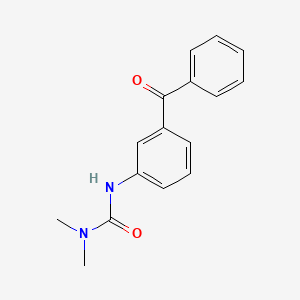

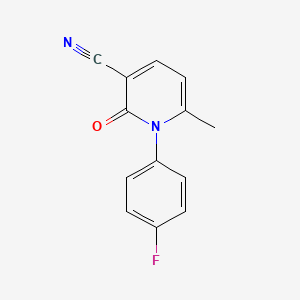
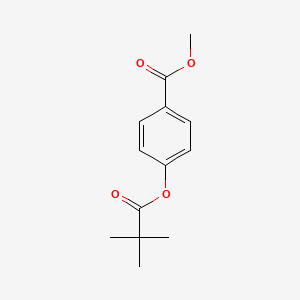
![(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8571553.png)
